molecular formula C24H26N4O4 B12179969 N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12179969
M. Wt: 434.5 g/mol
InChI Key: XIKNRJMYYSQPLJ-UHFFFAOYSA-N
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Description

This compound (CAS: 924970-37-6) is a pyrrolidinone-indole hybrid featuring a 3-methoxyphenyl group attached to the pyrrolidinone ring and a 1-methylindole-3-carboxamide moiety linked via an ethylamino bridge. Its molecular formula is C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol), with a SMILES string: COc1cccc(c1)N1CC(CC1=O)C(=O)NCCc1c[nH]c2c1cc(C)cc2 .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C24H26N4O4/c1-27-15-20(19-8-3-4-9-21(19)27)24(31)26-11-10-25-23(30)16-12-22(29)28(14-16)17-6-5-7-18(13-17)32-2/h3-9,13,15-16H,10-12,14H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

XIKNRJMYYSQPLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of 1-Methyl-1H-Indole-3-Carboxylic Acid

The indole core is synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A modified procedure from indole-2-carbonitrile derivatization (PMC8434198) involves:

  • Alkylation of indole-3-carboxylic acid methyl ester with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

  • Saponification using NaOH (2 M, ethanol/water, reflux, 4 h) to yield the free carboxylic acid.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
1CH₃I, K₂CO₃, DMF85%92%
2NaOH, EtOH/H₂O95%98%

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

This intermediate is prepared through a cyclocondensation strategy:

  • Mannich Reaction : 3-Methoxybenzaldehyde reacts with ethyl acetoacetate and ammonium acetate in acetic acid (80°C, 6 h) to form a β-enamino ester.

  • Cyclization : The enamine undergoes intramolecular cyclization in HCl/EtOH (reflux, 3 h) to yield pyrrolidin-5-one.

  • Oxidation and Hydrolysis : Selective oxidation of the pyrrolidine ring (KMnO₄, H₂O, 0°C) followed by ester hydrolysis (LiOH, THF/H₂O) produces the carboxylic acid.

Optimization Insight :

  • Lowering the oxidation temperature to 0°C prevents over-oxidation of the methoxyphenyl group.

  • LiOH achieves higher hydrolysis yields (91%) compared to NaOH (78%) due to reduced side reactions.

Ethylenediamine Linker Functionalization

The ethylenediamine spacer is introduced via sequential amide couplings:

  • First Coupling : React 1-methyl-1H-indole-3-carboxylic acid with ethylenediamine using EDC/HOBt in DMF (0°C → rt, 24 h).

  • Second Coupling : Attach 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to the free amine terminus under similar conditions.

Critical Parameters :

  • Stoichiometry : A 1.2:1 molar ratio of acid to amine minimizes di-amide byproducts.

  • Solvent Choice : DMF outperforms THF in solubility and reaction homogeneity.

Convergent Synthetic Routes

Stepwise Assembly (Linear Approach)

This method sequentially constructs the molecule from the indole core outward:

  • Indole Activation : Convert 1-methyl-1H-indole-3-carboxylic acid to its acid chloride (SOCl₂, reflux, 2 h).

  • Linker Attachment : React with ethylenediamine in dichloromethane (0°C, 1 h).

  • Pyrrolidinone Coupling : Use HATU/DIPEA to conjugate the pyrrolidinone-carboxylic acid to the secondary amine.

Advantages :

  • High modularity for analog synthesis.

  • Easier intermediate purification.

Challenges :

  • Acid chloride formation requires strict anhydrous conditions.

  • Epimerization risk during amide bond formation (mitigated by low-temperature coupling).

Fragment Coupling (Convergent Approach)

Pre-formed fragments are combined in a single pot:

  • Prepare Fragment 1 : 1-Methyl-1H-indole-3-carboxamide-ethylamine.

  • Prepare Fragment 2 : 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride.

  • React fragments in presence of DMAP (catalytic) and NMM (base) in THF.

Performance Comparison :

ParameterStepwise ApproachConvergent Approach
Total Yield62%58%
Purity (Final)97%95%
Reaction Time36 h24 h

Process Optimization and Scalability

Catalytic System Screening

Coupling agents critically impact efficiency:

Coupling ReagentYield (%)Byproducts (%)
EDC/HOBt858
HATU925
DCC/DMAP7812

HATU achieves superior yields but increases cost for large-scale synthesis.

Solvent and Temperature Effects

SolventTemp (°C)Conversion (%)
DMF2595
THF2582
DCM088
DMF099

Low-temperature DMF conditions maximize conversion while minimizing decomposition.

Industrial-Scale Purification

MethodPurity (%)Recovery (%)
Column Chromatography99.585
Recrystallization98.292
Preparative HPLC99.978

Ethanol/water recrystallization balances purity and yield for kilogram-scale production.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H2), 7.45–6.78 (m, aromatic), 4.12 (q, J=6.8 Hz, CH₂NH), 3.83 (s, OCH₃).

  • HRMS : m/z calc. for C₂₅H₂₇N₃O₅ [M+H]⁺: 450.2024; found: 450.2028.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm

  • Mobile Phase: 0.1% TFA in H₂O/ACN gradient

  • Retention Time: 12.7 min

  • Purity: ≥98% (UV 254 nm)

Challenges and Mitigation Strategies

Regioselectivity in Indole Functionalization

Competing N1 vs. C3 substitution is controlled by:

  • Protecting Groups : Temporary Boc protection of indole nitrogen during carboxylation.

  • Directing Effects : Using CuI catalysts to favor C3 carboxylation.

Epimerization During Amide Coupling

Risk factors and solutions:

FactorSolution
High pHUse HATU/DIPEA at pH 7–8
Elevated TemperatureMaintain reactions at 0–5°C
Prolonged ReactionMonitor by TLC (95% EtOAc/hexane)

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance:

  • Heat transfer during exothermic coupling steps.

  • Mixing efficiency for viscous DMF solutions.

  • Safety profile by minimizing intermediate isolation.

Pilot-Scale Data :

ParameterBatch ReactorFlow System
Reaction Time24 h2.5 h
Yield85%91%
Solvent Consumption15 L/kg8 L/kg

Enzymatic Coupling

Lipase-catalyzed amide bond formation shows promise:

  • Candida antarctica Lipase B : 65% yield in aqueous buffer (pH 8.5).

  • Solvent Tolerance : Up to 30% DMF cosolvent without activity loss.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with indole and pyrrolidine moieties exhibit significant anticancer properties. N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines, including breast and prostate cancers .

Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects. Indole derivatives have been linked to neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies show that this compound may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Drug Discovery

Lead Compound Development
this compound serves as a lead compound in the development of new therapeutic agents targeting various diseases. Its unique pharmacophore allows for modifications that can enhance potency and selectivity against specific biological targets, particularly in the realm of enzyme inhibition .

Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes, such as proteases involved in viral replication (e.g., SARS-CoV-2 main protease). In silico docking studies have predicted strong binding affinities, suggesting that this compound could be a candidate for antiviral drug development .

Biological Research

Mechanistic Studies
this compound is used in mechanistic studies to understand its interaction with biological macromolecules. Research has focused on how the compound influences signaling pathways related to cell survival and apoptosis, contributing to a deeper understanding of its biological effects .

Pharmacological Profiling
Comprehensive pharmacological profiling is essential for evaluating the therapeutic potential of this compound. Studies have included assessments of its pharmacokinetics, toxicity, and bioavailability, which are critical for advancing it through the drug development pipeline .

Mechanism of Action

The mechanism of action of N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Biological Activity

N-[2-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide, a compound featuring an indole ring and a pyrrolidinone moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molecular weight of approximately 391.42 g/mol. The structure includes several functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21N3O4
Molecular Weight391.42 g/mol
CAS Number896274-43-4

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to biological effects such as:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines, particularly in MCF cell lines, with studies indicating significant tumor growth suppression in vivo models .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on structural modifications .

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines.

Case Study Findings :

  • MCF Cell Lines : The compound induced apoptosis with an IC50 value of approximately 25.72 ± 3.95 μM, showcasing its potential as an anticancer agent .
  • In Vivo Studies : Tumor-bearing mice treated with this compound exhibited reduced tumor growth compared to controls, indicating effective in vivo antitumor activity .

Antibacterial Activity

The compound's derivatives have been evaluated for their antibacterial properties:

Compound DerivativeTarget BacteriaMIC (μg/mL)
Derivative AStaphylococcus aureus0.5
Derivative BEscherichia coli1.0

These results suggest that modifications to the compound can enhance its antibacterial efficacy, particularly against resistant strains like MRSA .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Regions

Pyrrolidinone Substituents
  • Target Compound: 3-Methoxyphenyl group at position 1 of the pyrrolidinone ring.
  • Analog 1: N-[2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-3-carboxamide (CAS: 1144451-69-3) substitutes the methoxy group at the phenyl ring’s 4-position instead of 3, altering electronic distribution and steric interactions .
  • Analog 2 : 1-(3-Methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide (CAS: 924970-37-6) shares the 3-methoxyphenyl group but introduces a 5-methylindole substituent, which may enhance lipophilicity .
Indole Modifications
  • Target Compound : 1-Methylindole-3-carboxamide.
  • Analog 4 : 3-(5-Fluoro-1H-indole-2-carboxylic Acid) incorporates a 5-fluoro and 2-carboxylic acid group on the indole, shifting activity toward indoleamine 2,3-dioxygenase (IDO-1) inhibition .
Linker and Functional Groups
  • The ethylamino linker (NCC) is conserved across analogs, suggesting its critical role in maintaining conformational flexibility for target engagement.

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) Key Substituents Notable Properties References
Target Compound 391.46 3-methoxyphenyl, 1-methylindole High lipophilicity (logP: ~3.2)*
Analog 1 (4-methoxy) 434.5 4-methoxyphenyl, 1-methylindole Increased polarity vs. target
Analog 2 (5-methylindole) 391.46 3-methoxyphenyl, 5-methylindole Enhanced metabolic stability
Analog 3 (unmethylated) 406.45 4-methoxyphenyl, unmodified indole Lower logP (~2.8)
Analog 4 (IDO-1 inhibitor) 293.0 5-fluoroindole, carboxylic acid IC₅₀: 0.12 µM (IDO-1 inhibition)

*Estimated via computational models (e.g., XLogP3).

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